![molecular formula C12H13ClFN B3004848 [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287314-43-4](/img/structure/B3004848.png)
[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[111]pentanyl]methanamine is a complex organic compound characterized by its unique bicyclo[111]pentane structure, which imparts significant rigidity and steric hindrance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+1] cycloaddition reaction, often using a precursor like 1,3-dibromopropane and a suitable metal catalyst such as nickel or palladium.
Introduction of the Aryl Group: The aryl group (2-chloro-6-fluorophenyl) is introduced via a Suzuki coupling reaction, which involves the reaction of an aryl boronic acid with the bicyclo[1.1.1]pentane core in the presence of a palladium catalyst and a base.
Amination: The final step involves the introduction of the methanamine group through a nucleophilic substitution reaction, where an appropriate amine source reacts with the aryl-substituted bicyclo[1.1.1]pentane under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) might be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles under strong oxidizing conditions.
Reduction: Reduction reactions can convert the aryl halide groups to corresponding hydrocarbons or amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aryl halide groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the halide atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Sodium amide (NaNH2), thiourea
Major Products
Oxidation: Imines, nitriles
Reduction: Hydrocarbons, primary amines
Substitution: Amino-substituted or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it a valuable scaffold in the design of new materials with specific mechanical properties.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets in ways that more flexible molecules cannot, potentially leading to new therapeutic agents.
Medicine
In medicine, research is focused on its potential as an anti-cancer agent, given its ability to interact with specific proteins involved in cell proliferation. Its stability and resistance to metabolic degradation make it a promising candidate for drug development.
Industry
Industrially, the compound’s stability and unique properties make it useful in the development of advanced materials, such as polymers and coatings that require high durability and resistance to harsh conditions.
Mecanismo De Acción
The mechanism by which [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core allows for precise binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methane
Uniqueness
Compared to these similar compounds, [3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine stands out due to the presence of the methanamine group, which can engage in additional hydrogen bonding and ionic interactions. This enhances its binding affinity and specificity for certain biological targets, making it a more potent candidate for drug development.
Propiedades
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN/c13-8-2-1-3-9(14)10(8)12-4-11(5-12,6-12)7-15/h1-3H,4-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNYCPQLREEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3Cl)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
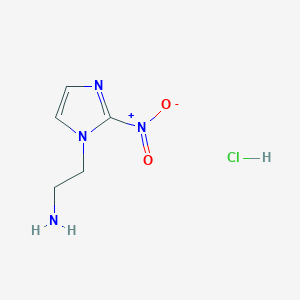
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-phenoxyacetamide](/img/structure/B3004767.png)

![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)
![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
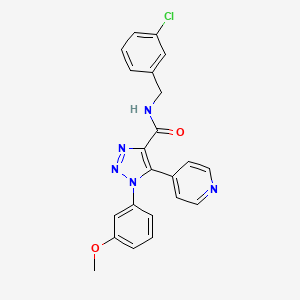
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)
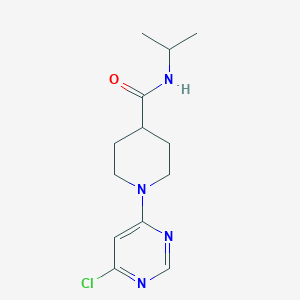
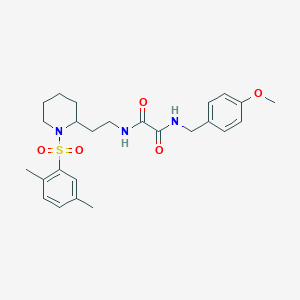
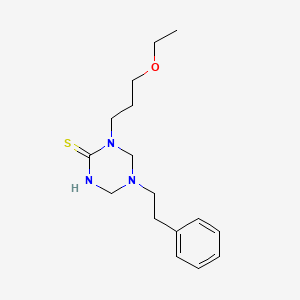
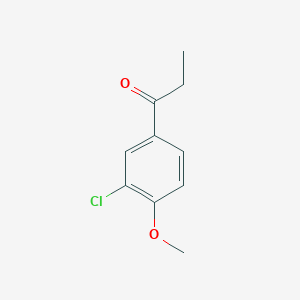
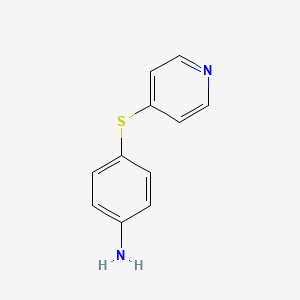
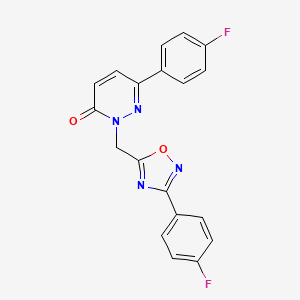
![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)
